molecular formula C23H23F3N2O4S2 B2680654 ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 685130-41-0

ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2680654
CAS No.: 685130-41-0
M. Wt: 512.56
InChI Key: SGEQXVPRMCWFDZ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting diseases involving oxidative stress or inflammation.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine and benzothiophene intermediates, followed by their coupling through amide bond formation.

  • Preparation of Benzothiazine Intermediate

      Starting Material: 2-aminobenzenethiol

      Reaction: Cyclization with trifluoroacetic anhydride to form 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine.

      Conditions: Reflux in an appropriate solvent like dichloromethane.

  • Preparation of Benzothiophene Intermediate

      Starting Material: 2-bromo-3-methylthiophene

      Reaction: Lithiation followed by reaction with ethyl chloroformate to form ethyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

      Conditions: Low temperature (-78°C) in a solvent like tetrahydrofuran (THF).

  • Coupling Reaction

      Reagents: The benzothiazine and benzothiophene intermediates are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

      Conditions: Room temperature in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazine and benzothiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine and benzothiophene derivatives.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the benzothiazine and benzothiophene rings provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate
  • 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine

Uniqueness

Ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazine and benzothiophene rings in a single molecule is particularly noteworthy, as it allows for diverse interactions and applications.

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O4S2/c1-3-32-22(31)19-13-6-4-11(2)8-16(13)34-21(19)28-18(29)10-17-20(30)27-14-9-12(23(24,25)26)5-7-15(14)33-17/h5,7,9,11,17H,3-4,6,8,10H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQXVPRMCWFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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